Potassium (Z)-but-2-en-2-yltrifluoroborate
Description
Properties
IUPAC Name |
potassium;[(Z)-but-2-en-2-yl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c1-3-4(2)5(6,7)8;/h3H,1-2H3;/q-1;+1/b4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJZXYDBLMMRCO-BJILWQEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=CC)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C(=C/C)/C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134643-88-1 | |
| Record name | 1134643-88-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Potassium (Z)-but-2-en-2-yltrifluoroborate, with the CAS number 1134643-88-1, is a boron-containing compound utilized in various synthetic organic chemistry applications. Its molecular formula is C4H7BF3K, and it has a molecular weight of 162.01 g/mol. This compound is recognized for its utility in asymmetric synthesis and cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
- Molecular Formula : C4H7BF3K
- Molecular Weight : 162.01 g/mol
- Purity : Typically ≥95%
- Storage Conditions : Recommended to be stored at 2-8°C and kept in a dark place under inert atmosphere to prevent degradation .
Biological Activity Overview
The biological activity of this compound primarily pertains to its role as a reagent in synthetic chemistry rather than direct biological effects on living organisms. However, its derivatives and related compounds have been studied for their potential applications in medicinal chemistry, particularly in the context of receptor activation and synthesis of bioactive molecules.
Applications in Synthesis
- Asymmetric Alkenylation : The compound is employed as a substrate in the asymmetric alkenylation of imines and aldimines using rhodium-based catalysts. This method allows for the formation of chiral centers, which is crucial in pharmaceutical development .
- Suzuki-Miyaura Cross-Coupling : It is utilized in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds between aryl or alkenyl halides and boronic acids or trifluoroborates. This reaction is significant for synthesizing complex organic molecules used in drug discovery .
- Catalyzed Reactions : Studies have shown that this compound can be used effectively under microwave irradiation conditions to achieve high yields and selectivity in various cross-coupling reactions .
Case Study 1: Enantioselective Rhodium-Catalyzed Additions
In a study published by researchers at the University of Edinburgh, this compound was used to demonstrate the first enantioselective rhodium-catalyzed additions to π-electrophiles. The results indicated that this compound could significantly enhance the efficiency and selectivity of synthetic pathways involving chiral centers .
Summary Table of Applications
Scientific Research Applications
Organic Synthesis
Potassium (Z)-but-2-en-2-yltrifluoroborate is extensively used in organic synthesis for the formation of carbon-carbon bonds through:
Cross-Coupling Reactions
The compound is particularly effective in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl-aryl compounds. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Asymmetric Alkenylation
It serves as a substrate in the asymmetric alkenylation of imines and aldimines using rhodium-based catalysts. This method is vital for producing chiral compounds necessary in drug development .
Pharmaceutical Development
In medicinal chemistry, this compound plays a role in synthesizing bioactive compounds. Its ability to facilitate the formation of complex structures makes it a valuable tool for developing new therapeutic agents .
Material Science
The compound is also utilized in producing advanced materials and polymers with specific properties. Its unique reactivity allows for the modification of polymer backbones, enhancing material characteristics such as strength and flexibility .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction showed high yields and excellent selectivity, making it a preferred method for creating complex molecular architectures essential for pharmaceutical applications .
Case Study 2: Development of Chiral Amines
In another investigation, researchers employed this compound in the asymmetric alkenylation of imines, leading to the efficient synthesis of chiral amines. The use of rhodium catalysts allowed for high enantioselectivity, highlighting its potential in producing pharmaceuticals with specific stereochemical requirements .
Comparison with Similar Compounds
Key Differences :
- The target compound relies on hydrotelluration and boron trifluoride incorporation, demanding stereochemical precision .
- Alkoxymethyltrifluoroborates face solubility issues, resolved via Soxhlet extraction , whereas acyltrifluoroborates require oxidation-sensitive intermediates .
Structural Features
Key Insights :
Preparation Methods
Preparation of Potassium Alkenyltrifluoroborates (General Procedure A)
-
- Catalytic amount of tris(pentafluorophenyl)borane [B(C6F5)3] (2.5 mol%)
- Alkyne substrate (1.0 equiv)
- Toluene solvent
- Potassium hydrogen fluoride aqueous solution (KHF2, 4 M, 4.0 equiv)
- Methanol (MeOH)
-
- Under an inert argon atmosphere, B(C6F5)3 is added to a Schlenk flask.
- The alkyne compound is dissolved in toluene and added to the flask.
- The reaction mixture is stirred and heated at 60 °C for 2 hours to form the boronate intermediate.
- After cooling, the solvent is removed under reduced pressure.
- The crude product is treated with methanol and aqueous KHF2 solution and stirred overnight to convert the boronate to the potassium trifluoroborate salt.
- The mixture is subjected to azeotropic removal of water using toluene under reduced pressure.
- The residue is washed repeatedly with a toluene/methanol mixture and acetone to remove impurities.
- The final product is dried under high vacuum to yield pure this compound as a white solid.
This method ensures high purity and retention of the (Z)-configuration in the product.
Optimization of Reaction Conditions
Several parameters influence the yield and purity of this compound:
| Entry | Temperature (°C) | Yield (%) (GC) | Notes |
|---|---|---|---|
| 1 | -30 | 46 | Low temperature |
| 2 | -10 | 50 | Slight improvement |
| 3 | Room Temperature | 64 (63 isolated) | Optimal balance |
| 4 | 40 | 50 | Decreased yield |
| 5 | 60 | 60 | Slightly lower than RT |
| 6 | 80 | 61 | Comparable to 60 °C |
| 7 | 120 | 32 | Decomposition observed |
Table 1: Effect of temperature on yield of this compound synthesis.
- Room temperature conditions provide the best isolated yield (~63%) for the reaction.
- Elevated temperatures above 80 °C lead to lower yields, possibly due to decomposition or side reactions.
Catalytic Additives and Their Effects
The addition of metal salts as additives can influence the reaction efficiency:
| Entry | Additive | Yield (%) |
|---|---|---|
| 1 | Zn(OTf)2 | 53 |
| 2 | ZnI2 | 56 |
| 3 | FeCl2 | 73 |
| 4 | Fe(OAc)2 | 54 |
| 5 | Fe(OTf)2 | 63 |
| 6 | NaOTf | 55 |
| 7 | Bromoferrocene | 63 |
| 8 | Ferrocene | 58 |
| 9 | CuI | 52 |
| 10 | Ni(dppf)Cl2 | 50 |
Table 2: Influence of additives on yield of this compound synthesis.
- Iron(II) chloride (FeCl2) significantly improves yield to 73%, indicating its beneficial catalytic role.
- Other metal salts show moderate effects, with yields ranging from 50-63%.
Hydrolysis and Solvent Effects in Preparation
Research indicates that the hydrolysis step of potassium organotrifluoroborates is sensitive to:
- The type and amount of base used (e.g., LiHMDS, NaHMDS, KHMDS).
- The nature of the protic solvent.
- Use of secondary or tertiary alcohols in non-protic solvents (e.g., CPME, THF, toluene) reduces undesired protodeboronation and improves yields.
- Reaction temperature around 60 °C is generally sufficient for smooth conversion without degradation.
These conditions are critical to preserving the (Z)-configuration and achieving high purity.
Summary of Key Research Findings
- This compound is efficiently synthesized via catalytic boronation of alkynes followed by fluorination with KHF2.
- Optimal reaction conditions include room temperature reaction, use of FeCl2 as an additive catalyst (0.2 equiv), and careful control of hydrolysis conditions.
- Purification involves repeated azeotropic removal of water and solvent washes to remove salts and impurities.
- The compound is obtained as a white solid with high stereochemical fidelity and suitable for use in various cross-coupling reactions.
Q & A
Q. What are the established synthetic routes for preparing Potassium (Z)-but-2-en-2-yltrifluoroborate, and how do reaction conditions influence yield and purity?
this compound is synthesized via the reaction of (Z)-but-2-en-2-ylboronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium, typically under basic conditions (e.g., potassium carbonate) at moderate temperatures (25–50°C) . Control of pH and temperature is critical to prevent decomposition of the trifluoroborate group. Purification via crystallization or column chromatography is recommended to achieve ≥95% purity, as noted in its assay specifications . Side reactions, such as isomerization of the (Z)-alkenyl group, must be minimized by avoiding prolonged heating or acidic conditions.
Q. Which analytical techniques are most reliable for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm stereochemistry (Z-configuration) and boron coordination .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (C₄H₇BF₃K, 162.01 g/mol) .
- Melting point analysis : Reported mp 147–152°C , with deviations indicating impurities.
- Infrared (IR) spectroscopy : B-F stretching vibrations (~1,350 cm⁻¹) confirm trifluoroborate structure .
Q. What are the critical storage and handling protocols for this compound to ensure stability?
Store at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis . Use inert atmospheres (e.g., nitrogen) during handling. Safety precautions include avoiding skin/eye contact (H315, H319 hazard codes) and using PPE (gloves, goggles) . Moisture sensitivity necessitates dry solvents and anhydrous conditions in reactions .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in Rh-catalyzed asymmetric allylic amination?
The (Z)-configuration enables selective C–C bond formation via Rh(I)-catalyzed additions to N-sulfinyl aldimines, producing α-branched allylic amines with >90% enantiomeric excess (ee) . Ligand design (e.g., chiral dienes) and solvent polarity (e.g., THF vs. DCM) critically impact stereoselectivity. For example, electron-rich ligands enhance π-backbonding to Rh, stabilizing transition states favoring (Z)-alkenyl retention .
Q. What methodological challenges arise when reconciling contradictory data on cross-coupling efficiency with aryl chlorides?
Discrepancies in reported yields (e.g., 60–85%) may stem from:
- Catalyst selection : Pd(OAc)₂ with SPhos ligands outperforms other Pd sources in Suzuki-Miyaura reactions .
- Base compatibility : K₂CO₃ vs. Cs₂CO₃ affects transmetalation rates .
- Byproduct interference : Inorganic salts (e.g., KCl) can inhibit catalysis, necessitating Soxhlet extraction for purification .
Q. How can enantioselectivity in asymmetric alkenylation be optimized using this reagent?
Key factors include:
- Ligand chirality : Binap or Segphos ligands induce higher ee values (up to 98%) compared to monodentate phosphines .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, improving selectivity .
- Additives : Molecular sieves or MgSO₄ mitigate moisture-induced side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
